2-Amino-3-bromo-N-methylbenzamide

Description

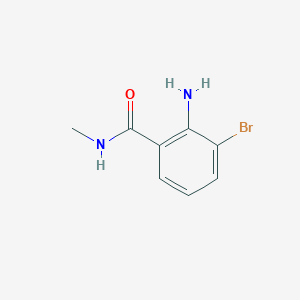

2-Amino-3-bromo-N-methylbenzamide (C₈H₉BrN₂O) is a brominated benzamide derivative featuring an amino group at position 2, a bromine substituent at position 3, and a methyl group attached to the benzamide nitrogen. The bromine atom enhances electrophilic reactivity, while the methyl group modulates steric and electronic properties, influencing solubility and reactivity .

Properties

IUPAC Name |

2-amino-3-bromo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZOSJRFBRTNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-bromo-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound includes an amino group, a bromine atom, and a methyl group attached to a benzamide framework. This specific arrangement contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis. The proposed mechanism involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways.

Enzyme Inhibition

This compound has been reported to interact with various enzymes, potentially serving as an inhibitor. For instance, it may target kinases involved in cancer progression, thereby slowing down tumor growth. This interaction highlights the importance of further exploring its role as a lead compound in drug development .

The mechanism of action for this compound involves binding to specific molecular targets within cells. This binding can alter enzyme activity or receptor functions, leading to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic processes, which can lead to reduced cellular proliferation.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, promoting cell death and reducing tumor size .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-bromobenzamide | Lacks N-methyl group | Reduced reactivity and biological activity |

| 2-Amino-5-bromo-N-methylbenzamide | Bromine at a different position | Different chemical properties and activities |

| N-Methylbenzamide | Lacks both amino and bromine substituents | Less reactive in biological contexts |

This table illustrates how variations in structure can significantly influence biological activity.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was established at 32 µg/mL for both organisms.

- Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at concentrations above 10 µM, significant apoptosis was observed through flow cytometry analysis .

- Enzyme Inhibition : A recent investigation focused on the compound's interaction with protein kinases implicated in cancer signaling pathways. Results indicated a notable inhibition rate, suggesting potential as a therapeutic agent targeting these kinases .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

The presence of bromine at position 3 distinguishes this compound from analogs like 2-amino-3-chloro-N-methylbenzamide or 2-amino-3-iodo-N-methylbenzamide. Bromine’s intermediate electronegativity and polarizability balance reactivity and stability, making it preferable in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, chloro analogs exhibit lower reactivity in such reactions, while iodo derivatives, though more reactive, are prone to oxidative degradation .

| Property | 2-Amino-3-bromo-N-methylbenzamide | 2-Amino-3-chloro-N-methylbenzamide | 2-Amino-3-iodo-N-methylbenzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 229.08 | 184.62 | 276.06 |

| Electrophilicity | Moderate | Low | High |

| Stability under air | High | High | Moderate |

N-Substituent Variations: Methyl vs. Bulkier Groups

Replacing the N-methyl group with cyclohexyl or benzyl moieties (e.g., 2-amino-5-bromo-N-cyclohexyl benzamide or 2-amino-N-benzyl-5-bromobenzamide) significantly alters steric hindrance and solubility. For instance, N-cyclohexyl derivatives exhibit reduced solubility in polar solvents like DMSO but enhance regioselectivity in microwave-assisted quinazolinone synthesis .

| Property | N-Methyl Derivative | N-Cyclohexyl Derivative | N-Benzyl Derivative |

|---|---|---|---|

| Solubility in DMSO | High | Low | Moderate |

| Reaction Yield* (%) | 75–85 | 60–70 | 70–80 |

| Steric Bulk (ų) | 18.2 | 42.7 | 35.9 |

*Yields reported for quinazolinone synthesis under microwave conditions .

Role of Amino and Hydroxy Directing Groups

Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which contains an N,O-bidentate directing group, this compound lacks a hydroxy group but retains a primary amino group. This difference impacts coordination with transition metals (e.g., Pd or Ru). The amino group in the target compound facilitates ortho-directed C–H activation, whereas N,O-bidentate ligands enable chelation, enhancing catalytic efficiency in functionalization reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.